![molecular formula C15H23BrO3 B15008195 Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate](/img/structure/B15008195.png)
Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate
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Overview
Description
Methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C15H23BrO3. This compound is characterized by the presence of a bromine atom attached to a cyclohexane ring, which is further connected to a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate involves large-scale bromination reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexane derivative without the bromine atom.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the addition of a nucleophile.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products include methyl cyclohexanecarboxylate derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The primary product is methyl cyclohexanecarboxylate.
Oxidation Reactions: Products include cyclohexanecarboxylic acid and other oxidized derivatives.
Scientific Research Applications
Methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the carboxylate ester group can undergo hydrolysis or other transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its reactivity in different chemical environments.
Comparison with Similar Compounds
Methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate can be compared with other similar compounds such as:
Methyl 1-bromocyclohexanecarboxylate: Similar structure but lacks the additional cyclohexane ring.
Methyl 1-chlorocyclohexanecarboxylate: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl 1-(1-chlorocyclohexanecarbonyl)cyclohexane-1-carboxylate: Similar structure with chlorine instead of bromine, affecting its chemical behavior.
The uniqueness of methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate lies in its specific reactivity due to the presence of the bromine atom and the additional cyclohexane ring, which influences its chemical and physical properties.
Properties
Molecular Formula |
C15H23BrO3 |
---|---|
Molecular Weight |
331.24 g/mol |
IUPAC Name |
methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H23BrO3/c1-19-13(18)14(8-4-2-5-9-14)12(17)15(16)10-6-3-7-11-15/h2-11H2,1H3 |
InChI Key |
DFOVZXUMFZJKIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)C2(CCCCC2)Br |
Origin of Product |
United States |
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